(4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone
Description
Properties
IUPAC Name |
[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-16-5-2-3-10-26(16)20-9-8-19(22-23-20)24-11-13-25(14-12-24)21(28)17-6-4-7-18(15-17)27(29)30/h4,6-9,15-16H,2-3,5,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMRKOSJNFGCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to have significant activity on the kinase p70s6kβ (s6k2). This kinase plays a crucial role in cell growth and proliferation by regulating the synthesis of proteins.
Mode of Action
This interaction could potentially inhibit the kinase, thereby affecting the protein synthesis process.
Biochemical Pathways
The compound’s interaction with its target kinase could affect various biochemical pathways related to protein synthesis. The inhibition of p70S6Kβ could potentially disrupt the mTOR pathway, which is involved in cell growth and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with its target kinase. If it inhibits the kinase, it could potentially slow down or halt the protein synthesis process, thereby affecting cell growth and proliferation.
Biological Activity
The compound (4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article explores its biological activity, synthesis, and relevant research findings.
Structural Overview
The compound features a complex structure comprising:
- Piperazine moiety : Known for its pharmacological properties.
- Pyridazine ring : Associated with various biological activities.
- Nitrophenyl group : Often linked to anti-cancer properties.
This unique combination of functional groups suggests the potential for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.
Anti-Tubercular Activity
Recent studies have indicated that derivatives of similar structural frameworks exhibit significant anti-tubercular activity. For instance, compounds designed with piperazine and pyridazine components were evaluated against Mycobacterium tuberculosis H37Ra, with some showing promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . The efficacy of these compounds was further assessed through IC90 values, indicating their potential as effective anti-tubercular agents.
Anti-Cancer Activity
The compound's potential as an anti-cancer agent has also been investigated. In vitro studies have demonstrated that structurally related compounds can induce apoptosis in cancer cell lines. For example, one study reported that a similar compound accelerated apoptosis in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM . Such findings underscore the importance of exploring this compound's cytotoxic effects against various cancer types.
Case Study 1: Anti-Tubercular Screening
In a systematic screening of piperazine derivatives, several compounds were synthesized and tested for their activity against Mycobacterium tuberculosis. Among them, compounds with modifications similar to those in our target compound exhibited significant anti-tubercular activity, suggesting that the incorporation of the methylpiperidine and pyridazine rings enhances efficacy .
Case Study 2: Cytotoxicity Assessment
A study focused on evaluating the cytotoxic effects of related compounds in human embryonic kidney (HEK-293) cells revealed that many derivatives were non-toxic at effective doses . This is crucial for developing therapeutic agents as it indicates a favorable safety profile.
Synthesis Pathways
The synthesis of This compound typically involves multi-step reactions:
- Formation of the piperazine core : Utilizing established methods for piperazine synthesis.
- Introduction of the pyridazine ring : Achieved through cyclization reactions.
- Functionalization with nitrophenyl and methylpiperidine groups : This step is critical for enhancing biological activity.
Optimizing these steps can improve yield and purity, which are essential for subsequent biological evaluations.
Comparative Analysis of Biological Activity
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of aryl piperazinyl methanones, which are often explored for their CNS-targeting or enzyme-inhibitory properties. Below is a comparative analysis with structurally related analogs:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The 3-nitrophenyl group in the target compound contrasts with the 4-nitrophenyl group in filastatin analogs (e.g., (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone). The nitro group’s position (meta vs. para) may alter steric interactions with target proteins, as seen in HSP90 inhibition studies .
Physicochemical Properties: The trifluoromethyl group in increases lipophilicity (logP ~3.5 estimated) compared to the nitro group (logP ~1.8 for nitro), suggesting better membrane permeability but higher metabolic stability challenges.
Inferred Pharmacological Profiles :
- Filastatin analogs (e.g., ) demonstrate explicit HSP90 inhibition, while the target compound’s pyridazine-piperazine scaffold may favor kinase or GPCR modulation, though direct evidence is lacking.
- Piperidine-based analogs (e.g., ) are less sterically hindered, possibly enabling faster blood-brain barrier penetration compared to bulkier piperazine derivatives.
Q & A
Q. What are the optimal synthetic routes for synthesizing (4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key strategies include:
- Coupling of pyridazine and piperazine moieties : Use palladium catalysts (e.g., Pd/C) in dimethylformamide (DMF) under reflux conditions .
- Introduction of the 3-nitrophenyl group : Employ Friedel-Crafts acylation with AlCl₃ as a Lewis catalyst in dichloromethane (DCM) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%) .
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should resolve aromatic protons (δ 7.5–8.5 ppm), piperazine/piperidine methyl groups (δ 1.2–1.5 ppm), and nitrophenyl signals (δ 8.1–8.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; retention times and peak areas (≥97%) validate purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and assay conditions (pH, temperature) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools like ANOVA to identify outliers or confounding factors .
- Dose-Response Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) to confirm target engagement .
Q. What strategies are effective for modifying substituents to enhance pharmacological activity?
- Structure-Activity Relationship (SAR) Studies :
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., serotonin receptors) .
Q. How should pharmacokinetic studies be designed to evaluate this compound’s bioavailability?
- In Vitro Assays :
- In Vivo Models : Administer orally (10 mg/kg) to Sprague-Dawley rats; measure plasma concentrations over 24h to calculate half-life (t₁/₂) and AUC .
Q. What methodologies address low yield in the final coupling step of synthesis?
- Reaction Optimization :
- Solvent screening: Test polar aprotic solvents (DMF vs. DMSO) to improve nucleophilicity of intermediates .
- Catalyst variation: Compare Pd/C, CuI, or NiCl₂ in Suzuki-Miyaura coupling .
- Process Monitoring : Use in situ FTIR to track reaction progress and identify byproducts .
- Design of Experiments (DOE) : Apply Taguchi methods to optimize temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–48h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
